Alpinumisoflavone
Overview
Description
Alpinumisoflavone is a member of isoflavanones and is a natural product found in Maclura pomifera, Ficus nervosa, and other organisms . It has a role as a metabolite .
Synthesis Analysis
The synthesis of Alpinumisoflavone involves the use of polyhydric phenols and p-substituted phenylacetic acid derivatives as the major reactants . The target compounds are synthesized through a multi-step process .Molecular Structure Analysis
The molecular structure of Alpinumisoflavone is characterized by a fused tricyclic system that contains an approximately planar benzopyrone ring fragment . The six-membered pyran ring adopts a half-chair conformation . Both ring systems show an out-of-plane twist .Chemical Reactions Analysis
Alpinumisoflavone has been shown to inhibit viability and regulate the MAPK/PI3K pathway in Hep3B and Huh7 cells . It can depolarize the mitochondrial membrane potential and suppress mitochondrial respiration in HCC cells .Physical And Chemical Properties Analysis
Alpinumisoflavone has a molecular formula of C20H16O5 and a molecular weight of 336.3 g/mol . It is recommended to be stored at -20°C for 3 years in powder form and at -80°C for 6 months in solvent .Scientific Research Applications
Anticancer Properties in Ovarian Cancer : Alpinumisoflavone has shown anti-proliferative effects in human ovarian cancer cells, including inducing late apoptosis and disrupting mitochondrial membrane potential. It also affects the PI3K/AKT, MAPK, and endoplasmic reticulum stress regulatory signaling pathways, leading to cell death in ovarian cancer cells (Hong, Ham, Song, & Lim, 2022).
Inhibition of Osteoclast Differentiation and Osteoprotective Effect : In a study on mice, Alpinumisoflavone was found to suppress osteoclast differentiation and exert osteoprotective effects against bone loss due to ovariectomy. This involved attenuating RANKL-induced activation of p38, ERK, and JNK pathways (Cong, Zhou, & Yin, 2017).
Multiple Therapeutic Potentials : Alpinumisoflavone possesses a range of pharmacological effects including antiosteoporotic, antioxidant and anti-inflammatory, antimicrobial, anticancer, estrogenic and antiestrogenic, antidiabetic, and neuroprotective properties (Ateba, Mvondo, Djiogue, Zingué, Krenn, & Njamen, 2019).
Anti-Cancer Effect on Hepatocellular Carcinoma : It has shown promise in inhibiting hepatocellular carcinoma cell growth and metastasis via NLRP3 inflammasome-mediated pyroptosis and autophagy induction (Zhang et al., 2020).
Impairment of Mitochondrial Respiration in Hepatocellular Carcinoma Cells : Alpinumisoflavone can depolarize mitochondrial membrane potential, suppress mitochondrial respiration, and induce mitochondria-mediated apoptosis in hepatocellular carcinoma cells (Jang, Ham, Song, Song, & Lim, 2022).
Anti-Metastatic Effect in Melanoma : It has been shown to inhibit metastasis in melanoma by modulating COX-2 expression, at least in part, through targeting the miR-124/SphK1 axis (Gao, Chang, Wang, Ban, & Zhang, 2017).
Pharmacokinetic and Toxicity Evaluation : Alpinumisoflavone-loaded polymeric micelles were studied for improved bioavailability and evaluated for toxicity in vivo, showing no severe toxicity (Jo, Jo, Lee, Park, Kim, Hong, Chung, Lee, & Shin, 2019).
Anti-Inflammatory Effects in Lung Injury : Demonstrated protective effects against pulmonary inflammation, suppressing production of pro-inflammatory mediators and upregulating anti-oxidative enzymes (Li, Liang, Sheu, Huang, Chao, Kuo, & Huang, 2018).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAMSFTXEFSBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187683 | |
Record name | Alpinumisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alpinumisoflavone | |
CAS RN |
34086-50-5 | |
Record name | Alpinumisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34086-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpinumisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpinumisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPINUMISOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q33HOF94Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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